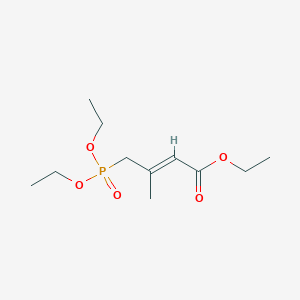

3-Méthyl-4-phosphonocrotonate de triéthyle

Vue d'ensemble

Description

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymérisation de l'ADN

Le 3-Méthyl-4-phosphonocrotonate de triéthyle est utilisé comme réactif pour l'acide iminodipropionique comme groupe partant pour la polymérisation de l'ADN par la transcriptase inverse du VIH-1 . Cette application est cruciale dans le domaine du génie génétique et des biotechnologies.

Synthèse des agonistes du GPR40

Ce composé est utilisé dans la synthèse d'agonistes du GPR40 biodisponibles par voie orale . Le GPR40 est un récepteur qui joue un rôle important dans la régulation de la sécrétion d'insuline, ce qui rend cette application importante dans la recherche sur le diabète.

Préparation des agonistes du mGlu4R

Le this compound est utilisé dans la préparation des agonistes du mGlu4R . Le mGlu4R est un récepteur impliqué dans la modulation de la neurotransmission dans le système nerveux central. Cette application a des implications dans le traitement des troubles neurologiques.

Synthèse des inhibiteurs de fluorocétone

Ce composé est utilisé dans la synthèse des inhibiteurs de fluorocétone de la phospholipase A2 de groupe VIA indépendante du calcium . Cette enzyme joue un rôle dans les processus inflammatoires, de sorte que cette application est pertinente dans le développement de médicaments anti-inflammatoires.

Formation de liaison C-C

Le this compound est utilisé dans les réactions impliquant la formation de liaison C-C . Il s'agit d'un processus fondamental en chimie organique, ce qui rend ce composé utile dans un large éventail d'applications de synthèse.

Préparation des bicyclodécènes et des oxabicyclodécènes

Ce composé est utilisé comme réactif pour la préparation des bicyclodécènes et des oxabicyclodécènes via une cycloaddition [4 + 3] intramoléculaire . Ces structures sont courantes dans les produits naturels et les produits pharmaceutiques, ce qui rend cette application importante dans la découverte et le développement de médicaments.

Mécanisme D'action

Target of Action

Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.

Biochemical Pathways

Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids . Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.

Pharmacokinetics

It is soluble in chloroform , which suggests that it may be well-absorbed in organisms due to its lipophilic nature.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C . Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.

Analyse Biochimique

Biochemical Properties

The role of Triethyl 3-Methyl-4-phosphonocrotonate in biochemical reactions is primarily as a precursor in the synthesis of potent insect growth regulators

Cellular Effects

Given its role in the synthesis of insect growth regulators, it may influence cell function in insects .

Molecular Mechanism

It is known to be involved in the synthesis of retinoic acids .

Propriétés

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Triethyl 3-Methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?

A1: Triethyl 3-Methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with Trans-ionylidineacetaldehyde-1-3H. This reaction forms the basis for constructing the carbon skeleton of the retinoic acid derivative. Following the condensation, a saponification reaction occurs, converting the resulting retinoic ethyl ester (8) into trans-retinoic-11-3H acid (9) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)